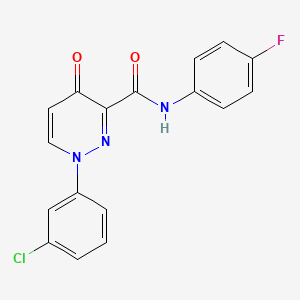![molecular formula C17H15N3O3 B11393369 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B11393369.png)
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a phenylacetamide group attached to the oxadiazole ring
Preparation Methods
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Phenylacetamide Group: The phenylacetamide group can be synthesized by reacting phenylacetic acid with appropriate amines under dehydrating conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is considered for use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide can be compared with other similar compounds, such as:
N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: This compound also contains a methoxyphenyl group and a phenylacetamide group but differs in the heterocyclic core, which is a benzimidazole instead of an oxadiazole.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
The uniqueness of this compound lies in its specific combination of functional groups and the oxadiazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N3O3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-9-7-13(8-10-14)16-17(20-23-19-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) |
InChI Key |
ZVXDQYIVNVYLGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11393286.png)
![3-[(acetyloxy)methyl]-7-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11393298.png)
![{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone](/img/structure/B11393302.png)
![5-chloro-N-(2,4-dimethylphenyl)-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11393303.png)
![N-(2-methoxyphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide](/img/structure/B11393318.png)


![N-(2-ethylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393330.png)
![4-(hexyloxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11393335.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11393342.png)


![2-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11393355.png)
![N-[4-(acetylamino)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11393362.png)
